

Technical Guide: Physicochemical Properties of 4-Iodophenetole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Iodophenetole**

Cat. No.: **B1630401**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of **4-iodophenetole** (also known as 1-ethoxy-4-iodobenzene). The document outlines key physical constants, detailed experimental protocols for their determination, and a visual representation of the melting point determination workflow. This information is critical for the handling, characterization, and application of this compound in research and development.

Data Presentation: Physical Constants of 4-Iodophenetole

The melting and boiling points of **4-iodophenetole** are summarized in the table below. These values have been compiled from various sources and represent a range of experimentally determined data.

Physical Property	Value	Conditions
Melting Point	23.0–33.0 °C	Not specified
25–28 °C	Literature value[1][2]	
29 °C	Not specified[3]	
Boiling Point	252 °C	Standard atmospheric pressure[3]
133–134 °C	19 mmHg[2]	

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of melting and boiling points.

Melting Point Determination: Capillary Method

The capillary method is a widely used technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer or digital temperature probe
- Mortar and pestle (optional, for powdering the sample)
- Spatula

Procedure:

- Sample Preparation: Ensure the **4-iodophenetole** sample is dry and, if necessary, finely powdered to ensure uniform heating.
- Loading the Capillary Tube: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer or temperature probe.
- Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to a slow and steady increase of about 1-2°C per minute.
- Observation and Recording: The sample is observed through the magnifying eyepiece. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.

Boiling Point Determination

Two common methods for determining the boiling point are distillation (for larger volumes) and the micro-boiling point method (for smaller quantities).

Principle: This method is suitable when a sufficient quantity of the liquid is available. The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer

- Heating mantle or oil bath

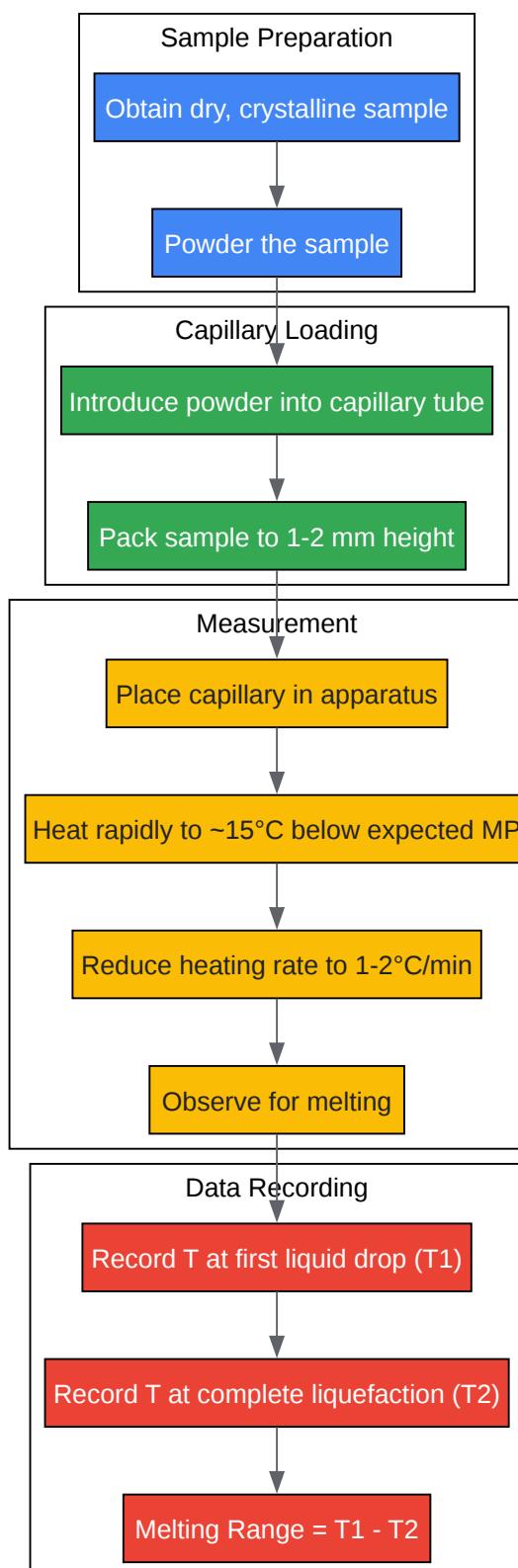
Procedure:

- The **4-iodophenetole** sample is placed in the distillation flask.
- The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
- The liquid is heated gently.
- As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.
- The temperature is recorded when it becomes constant, which indicates the boiling point of the liquid.

Principle: This technique is ideal for small sample volumes. A small amount of the liquid is heated in a test tube along with an inverted capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is the boiling point.

Apparatus:

- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating block or oil bath


Procedure:

- A few drops of **4-iodophenetole** are placed in the small test tube.
- A capillary tube, with its sealed end up, is placed inside the test tube.

- The test tube is attached to a thermometer and heated in a heating block or oil bath.
- As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
- The heating is stopped, and the apparatus is allowed to cool.
- The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of the melting point of a solid compound using the capillary method.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-碘苯乙醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. 1-ethoxy-4-iodobenzene [stenutz.eu]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Iodophenetole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1630401#4-iodophenetole-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

